molecular formula C14H13BrO B158075 1-(Benzyloxy)-3-(bromomethyl)benzene CAS No. 1700-31-8

1-(Benzyloxy)-3-(bromomethyl)benzene

Cat. No.: B158075
CAS No.: 1700-31-8
M. Wt: 277.16 g/mol
InChI Key: ITJWNXBZSFIJTP-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-(bromomethyl)benzene is an organic compound with the chemical formula C₁₄H₁₃BrO. It is a colorless to pale yellow solid that is soluble in organic solvents such as ethanol and dichloromethane. This compound is commonly used as an intermediate in organic synthesis, particularly in the synthesis of natural products and pharmaceuticals .

Biochemical Analysis

Biochemical Properties

It is known that it can react with benzyl alcohol under alkaline conditions to generate itself This suggests that it may interact with enzymes, proteins, and other biomolecules in a similar manner

Molecular Mechanism

It is known to react with benzyl alcohol under alkaline conditions to generate itself , suggesting that it may interact with biomolecules through similar chemical reactions

Temporal Effects in Laboratory Settings

It is known to be stable under inert gas (nitrogen or Argon) at 2-8°C . Any long-term effects on cellular function observed in in vitro or in vivo studies would likely depend on the specific experimental conditions and the context of its use.

Transport and Distribution

Its solubility in organic solvents such as ethanol and dichloromethane suggests that it could potentially interact with various transporters or binding proteins, influencing its localization or accumulation within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-3-(bromomethyl)benzene can be synthesized through a two-step process:

Industrial Production Methods: In industrial settings, the preparation of benzylic bromides often involves bromination with N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄), followed by selective debromination with diethyl phosphite and N,N-diisopropylethylamine to yield the desired monobromides .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-3-(bromomethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃).

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

Major Products:

    Substitution Reactions: Products include various substituted benzyl ethers.

    Oxidation: Products include benzoic acids and benzaldehydes.

    Reduction: Products include benzyl alcohols.

Scientific Research Applications

1-(Benzyloxy)-3-(bromomethyl)benzene has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Benzyl Bromide: Similar in structure but lacks the benzyloxy group.

    3-Bromobenzyl Alcohol: Similar but contains a hydroxyl group instead of the benzyloxy group.

    3-Benzyloxybenzyl Chloride: Similar but contains a chlorine atom instead of bromine.

Uniqueness: 1-(Benzyloxy)-3-(bromomethyl)benzene is unique due to the presence of both the benzyloxy and bromomethyl groups, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-(bromomethyl)-3-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c15-10-13-7-4-8-14(9-13)16-11-12-5-2-1-3-6-12/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJWNXBZSFIJTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363592
Record name 3-Benzyloxybenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1700-31-8
Record name 3-Benzyloxybenzyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1700-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Benzyloxybenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Benzyloxy)benzyl Bromide
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Synthesis routes and methods I

Procedure details

A solution of 3-benzyloxybenzyl alcohol (2.04 g) in methylene chloride (20 mL) with TMS Bromide (2.5 eq. 3.14 mL) was heated at reflux for 6 hr. After cooling, the reaction was concentrated and then reconcentrated 2× from methylene chloride. The residue was chromatographed on silica gel with 5% methylene chloride in hexane to afford 3-benzyloxybenzyl bromide (1.26 g) as an oil.
Quantity
2.04 g
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reactant
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3.14 mL
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reactant
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20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

3-Benzyloxybenzyl alcohol (5.00 g) was dissolved in methylene chloride (70 ml), triphenylphosphine (6.52 g) and N-bromosuccinimide (4.43 g) were added under ice-cooling, and the mixture was stirred under ice-cooling for 1 hr, and further at room temperature for 4 hr. The reaction mixture was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. Diethyl ether (100 ml) was added, and the precipitated triphenylphosphine oxide was filtered off. The concentrate of the filtrate was purified by silica gel column chromatography (hexane:ethyl acetate=10:1) to give the object product (5.75 g) as a colorless oil.
Quantity
5 g
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reactant
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70 mL
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solvent
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6.52 g
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reactant
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4.43 g
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reactant
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Synthesis routes and methods IV

Procedure details

A solution of 3-benzyloxybenzyl alcohol (9.54 g) in methylene chloride (40 ml) with TMSBr (2.5 eq, 13 mL) was heated at reflux for 1 hr. After cooling, the reaction was concentrated and then reconcentrated 2 X with methylene chloride (40 ml). The residue was chromatographed on silica gel eluting first with hexane followed by 10% methylene chloride in hexane to afford 3-benzyloxybenzyl bromide which solidifies on cooling. 5.75 g m.p. 38°-40°.
Quantity
9.54 g
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reactant
Reaction Step One
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Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

To a solution of triphenyl phosphine (15.7 g, 60 mmol) in THF (150 mL) was added a solution of carbon tetrabromide (20 g, 60 mmol) in THF (50 mL). A precipitation was formed and stirred for 10 min. A solution of 3-benzyloxybenzyl alcohol 50.4 (10 g, 46.7 mmol) was added. After stirred for 1.5 h, the reaction mixture was filtered and concentrated under reduced pressure. The majority of triphenyl phosphine oxide was removed by precipitation from ethyl acetate-hexane. The crude product was purified by chromatography on silica gel and precipitation from hexane to give the desired product 3-Benzyloxybenzylbromide 6.9 (10 g, 77%) as a white solid.
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
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Quantity
150 mL
Type
solvent
Reaction Step One
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50 mL
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10 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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